Piroxicam-beta-cyclodextrin - 96684-39-8

Piroxicam-beta-cyclodextrin

Catalog Number: EVT-1794787
CAS Number: 96684-39-8
Molecular Formula: C57H83N3O39S
Molecular Weight: 1466.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piroxicam-beta-cyclodextrin is a supermolecular inclusion complex formed by the non-steroidal anti-inflammatory drug (NSAID) piroxicam and beta-cyclodextrin, a cyclic oligosaccharide. [] This complexation aims to enhance the solubility and bioavailability of piroxicam, leading to a faster onset of action and potentially reducing gastrointestinal side effects. [] Piroxicam-beta-cyclodextrin plays a significant role in scientific research as a model system for studying drug delivery using cyclodextrin inclusion complexes.

Synthesis Analysis
  • Physical Mixture Method: This method involves physically mixing piroxicam and beta-cyclodextrin in a specific molar ratio, followed by techniques like kneading, co-grinding, or co-evaporation to enhance complex formation. []

  • Supercritical Fluid Technology: This method utilizes supercritical carbon dioxide as a solvent to facilitate the inclusion of piroxicam into the beta-cyclodextrin cavity. This method has shown promising results in achieving high inclusion rates and improving the physicochemical properties of the complex. [, ]

  • Freeze-Drying Method: This method involves preparing an aqueous solution of piroxicam and beta-cyclodextrin, followed by rapid freezing and subsequent sublimation of the solvent. This process results in a highly porous and readily soluble complex. []

Molecular Structure Analysis

The molecular structure of Piroxicam-beta-cyclodextrin has been investigated using techniques like Raman spectroscopy and solid-state 13C-NMR. [] These studies suggest that:

  • Piroxicam primarily adopts a zwitterionic structure similar to its monohydrate form within the complex. [] This structure is characterized by internal proton transfer and increased charge delocalization. []

  • The interaction between piroxicam and beta-cyclodextrin is driven by electrostatic forces and hydrogen bonding, primarily involving the zwitterionic form of piroxicam. []

  • The possibility of host-guest interactions, where the piroxicam molecule resides within the hydrophobic cavity of beta-cyclodextrin, cannot be ruled out. []

Mechanism of Action
  • Faster Absorption: The complex rapidly dissociates in the gastrointestinal tract, releasing piroxicam in a highly soluble form, leading to faster absorption and a quicker onset of action compared to standard piroxicam formulations. [, , , , ]

  • Improved Bioavailability: The enhanced solubility and absorption rate contribute to a higher bioavailability of piroxicam in the bloodstream. [, ]

Physical and Chemical Properties Analysis
  • Solubility: Piroxicam-beta-cyclodextrin exhibits significantly enhanced solubility in water compared to free piroxicam due to the hydrophilic nature of beta-cyclodextrin. [, ]

  • Dissolution Rate: The complex exhibits a faster dissolution rate in aqueous media compared to standard piroxicam formulations, facilitating faster drug release and absorption. []

Applications
  • Drug Delivery: It serves as a model system for studying cyclodextrin-based drug delivery, particularly for enhancing the solubility and bioavailability of poorly soluble drugs. []

  • Pharmacokinetic Studies: The complex is used in research to investigate the impact of improved solubility and absorption rates on the pharmacokinetic profile of piroxicam. [, , , ]

  • Analytical Chemistry: Analytical methods like HPLC and UV spectrophotometry have been developed and validated for the quantitative determination of piroxicam in Piroxicam-beta-cyclodextrin formulations. []

Piroxicam

Compound Description: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties. It is used to treat pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and acute musculoskeletal disorders. Piroxicam exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation and pain [, , , , , , , , , , , , , , , , , , ].

Relevance: Piroxicam is the active pharmaceutical ingredient (API) in Piroxicam-beta-cyclodextrin. The inclusion of piroxicam within the beta-cyclodextrin cavity aims to improve its solubility, dissolution rate, and ultimately its bioavailability [, , , , , , , , ]. This complexation strategy results in a faster onset of action and potentially reduced gastrointestinal side effects compared to piroxicam alone [, , , , , , , , ].

Beta-cyclodextrin

Compound Description: Beta-cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It forms a torus-shaped structure with a hydrophilic exterior and a hydrophobic interior cavity [, , , , ]. This unique structure enables beta-cyclodextrin to encapsulate poorly water-soluble molecules, like piroxicam, forming inclusion complexes.

Relevance: Beta-cyclodextrin is a pharmaceutical excipient used to enhance the solubility, dissolution rate, and bioavailability of poorly soluble drugs like Piroxicam [, , , , , , , , , , , ]. In Piroxicam-beta-cyclodextrin, the beta-cyclodextrin acts as a carrier for piroxicam, improving its delivery and potentially reducing gastrointestinal side effects [, , , , , , , , ].

Tenoxicam

Relevance: Tenoxicam was used as a comparator drug in a clinical study to assess the gastrointestinal tolerability of Piroxicam-beta-cyclodextrin []. The study suggested that Piroxicam-beta-cyclodextrin might have a better gastrointestinal safety profile than tenoxicam [].

Diclofenac

Relevance: In a study evaluating the efficacy of Piroxicam-beta-cyclodextrin in acute rheumatic pain, diclofenac, administered intramuscularly, served as a comparator drug []. The study concluded that oral Piroxicam-beta-cyclodextrin demonstrated comparable efficacy to intramuscular diclofenac in providing pain relief [].

Ketoprofen

Relevance: Ketoprofen, administered intramuscularly, was used as a comparator drug in a study evaluating the efficacy of Piroxicam-beta-cyclodextrin in acute rheumatic pain []. The study results indicated that oral Piroxicam-beta-cyclodextrin provided comparable analgesic efficacy to intramuscular ketoprofen [].

Metamizole

Relevance: In a study evaluating Piroxicam-beta-cyclodextrin for acute rheumatic pain, metamizole served as a comparator drug []. The study results indicated that Piroxicam-beta-cyclodextrin achieved a more rapid and sustained reduction in pain intensity compared to metamizole during the initial twelve hours of treatment [].

Etodolac

Relevance: Etodolac was used as a comparator drug in a study investigating the efficacy of Piroxicam-beta-cyclodextrin in managing low back pain []. The study demonstrated that Piroxicam-beta-cyclodextrin achieved a more rapid and pronounced reduction in pain intensity compared to etodolac [].

Paracetamol

Relevance: Paracetamol was used as a comparator drug in two studies evaluating the analgesic efficacy of Piroxicam-beta-cyclodextrin in post-operative pain following third molar extraction [, ]. In both studies, Piroxicam-beta-cyclodextrin demonstrated comparable or superior analgesic efficacy to paracetamol [, ].

Naproxen Sodium

Relevance: Naproxen sodium served as a comparator drug in a clinical trial evaluating the efficacy of Piroxicam-beta-cyclodextrin in treating acute sports injuries []. The study results suggested that Piroxicam-beta-cyclodextrin may offer superior efficacy compared to naproxen sodium for managing pain and inflammation in acute sports injuries [].

Indomethacin

Relevance: Indomethacin was included as a comparator drug in a study investigating the gastrointestinal effects of Piroxicam-beta-cyclodextrin in healthy volunteers []. While no significant differences in endoscopic scores were observed between the active treatment groups, Piroxicam-beta-cyclodextrin demonstrated a trend towards smaller changes in gastric potential difference compared to indomethacin, suggesting potentially better gastric tolerability []. Indomethacin was also used as a comparator drug in a study on hemicrania continua, where Piroxicam-beta-cyclodextrin was found to be less effective [].

Properties

CAS Number

96684-39-8

Product Name

Piroxicam-beta-cyclodextrin

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C57H83N3O39S

Molecular Weight

1466.3 g/mol

InChI

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1

InChI Key

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N

SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Synonyms

CHF 1194
CHF-1194
piroxicam-beta-cyclodextrin

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Isomeric SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.